tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate
Description
"tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate" is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzothiazole-2-yloxy moiety. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, given the prevalence of azetidine and benzothiazole motifs in drug discovery .
Properties
IUPAC Name |
tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10-6-5-7-12-13(10)17-14(22-12)20-11-8-18(9-11)15(19)21-16(2,3)4/h5-7,11H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLVPGKGOPJKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Moiety: The 4-methylbenzo[d]thiazol-2-yl group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate" can be compared to related azetidine derivatives, focusing on substituents, synthetic routes, and physicochemical properties.
Table 1: Structural Comparison of Selected Azetidine Derivatives
Physicochemical and Spectroscopic Properties
- Target Compound : The benzothiazole group introduces strong UV absorbance (λmax ~270–300 nm) and moderate lipophilicity (calculated logP ~2.5). The Boc group contributes to stability in acidic conditions .
- Bromopyridyloxy Analog (CAS 1335049-06-3) : Exhibits similar Boc-protected stability but higher molecular weight (344.2 g/mol) due to bromine. ¹H-NMR would show aromatic protons at δ 7.5–8.5 ppm .
- Trifluoromethylbenzyl Derivative (CAS Not provided): The CF₃ group increases hydrophobicity (logP ~3.0) and alters ¹⁹F-NMR signals (δ -62.64 ppm) .
Research Findings and Challenges
- Synthetic Challenges : The benzothiazole-azetidine linkage may require optimized coupling conditions to avoid ring strain in the azetidine .
- Stability : Boc-protected azetidines generally exhibit better shelf-life than unprotected analogs, but the benzothiazole group may sensitize the compound to photodegradation .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the azetidine ring, often via cyclization of a β-amino alcohol precursor under basic conditions.
- Step 2 : Introduction of the tert-butyl ester group using Boc-protection reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
- Step 3 : Coupling of the 4-methyl-1,3-benzothiazol-2-yloxy moiety via nucleophilic substitution or Mitsunobu reaction (using DIAD/TPP) . Key factors affecting yield include solvent choice (THF or DMF), temperature control (0–25°C), and stoichiometric ratios of reagents. For example, excess benzothiazole derivatives may improve coupling efficiency .
Table 1. Representative Reaction Conditions
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.45 ppm, singlet) and azetidine protons (δ ~3.5–4.5 ppm, multiplet). Benzothiazole aromatic protons appear at δ 7.2–8.0 ppm .
- X-ray Crystallography : Used to confirm azetidine ring conformation and spatial arrangement of substituents. SHELXL (via SHELX suite) is widely employed for refinement, leveraging high-resolution data to resolve torsional angles and hydrogen bonding .
- HRMS/LC-MS : Validates molecular weight and purity (>95%) .
Q. What stability considerations are relevant for this compound under varying pH and solvent conditions?
- Acidic Conditions : The tert-butyl ester is susceptible to hydrolysis, requiring storage at neutral pH.
- Thermal Stability : Decomposition occurs above 150°C; reactions should avoid prolonged heating .
- Light Sensitivity : Benzothiazole derivatives may degrade under UV light; storage in amber vials is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP levels in viability assays). Standardize controls (e.g., staurosporine for apoptosis) and replicate experiments .
- Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic Instability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding to benzothiazole-interacting proteins (e.g., kinase domains). Validate with mutagenesis studies .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the azetidine oxygen) using Schrödinger’s Phase .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .
Q. How can multi-step synthesis be optimized for scalability while maintaining enantiomeric purity?
- Catalyst Screening : Use chiral ligands (e.g., BINAP) in asymmetric azetidine ring formation to minimize racemization .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer during benzothiazole coupling, reducing side products .
- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Q. Table 2. Optimization Parameters for Scalable Synthesis
Q. What mechanistic insights exist for the compound’s reactivity in derivatization reactions?
- Nucleophilic Substitution : The azetidine oxygen acts as a nucleophile in SN2 reactions with alkyl halides (e.g., methyl iodide), confirmed by kinetic isotope effects .
- Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) require Pd catalysts and base (Na₂CO₃) .
- Photocatalysis : Under blue light, the benzothiazole moiety participates in C–H functionalization via radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
